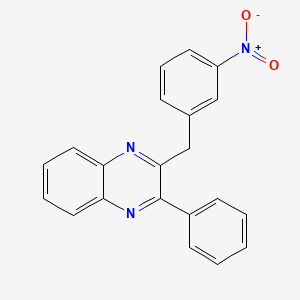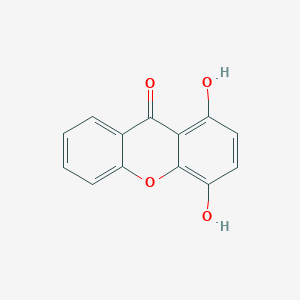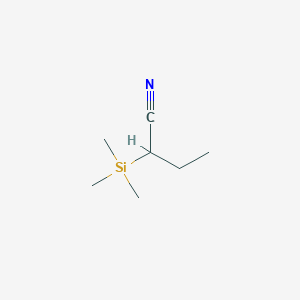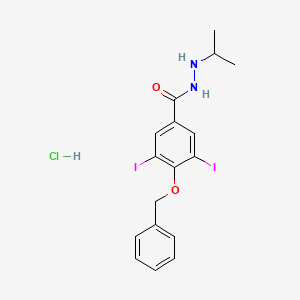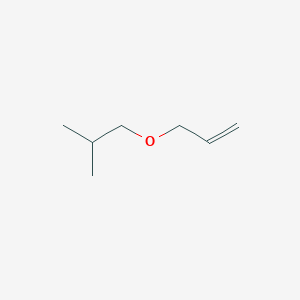
2-Methylpropyl prop-2-en-1-yl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl prop-2-en-1-yl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structure, which includes a prop-2-en-1-yl group and a 2-methylpropyl group connected via an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl prop-2-en-1-yl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would involve 2-methylpropyl alcohol and prop-2-en-1-yl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
On an industrial scale, the production of this compound can be carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl prop-2-en-1-yl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ether into alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of heat.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkyl halides and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl prop-2-en-1-yl ether has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl prop-2-en-1-yl ether involves its interaction with molecular targets through its ether linkage. The oxygen atom in the ether can form hydrogen bonds with other molecules, facilitating various chemical reactions. This interaction can influence the reactivity and stability of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl propyl ether: Similar in structure but lacks the prop-2-en-1-yl group.
Ethyl propyl ether: Contains an ethyl group instead of a 2-methylpropyl group.
Butyl propyl ether: Contains a butyl group instead of a 2-methylpropyl group.
Uniqueness
2-Methylpropyl prop-2-en-1-yl ether is unique due to its specific combination of a 2-methylpropyl group and a prop-2-en-1-yl group. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidation reactions .
Eigenschaften
CAS-Nummer |
23186-68-7 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-methyl-1-prop-2-enoxypropane |
InChI |
InChI=1S/C7H14O/c1-4-5-8-6-7(2)3/h4,7H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
KULJXKGAHBEJEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


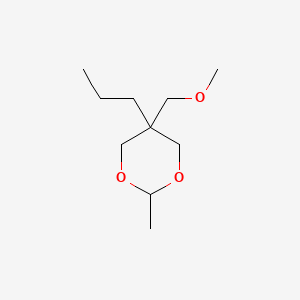
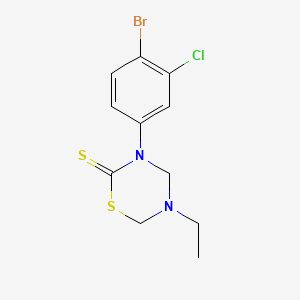
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)
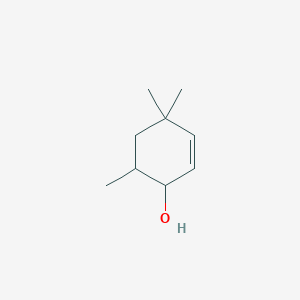
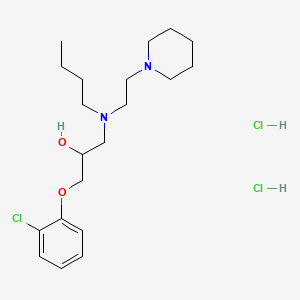
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
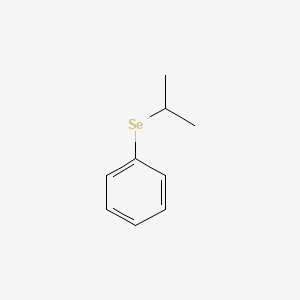
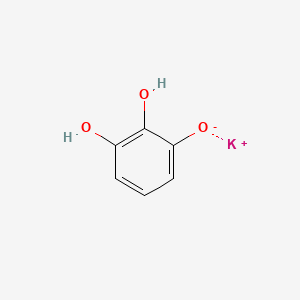
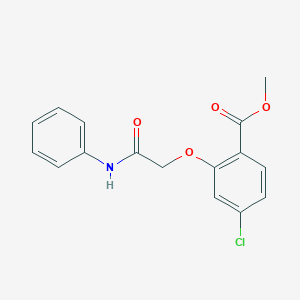
![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)
